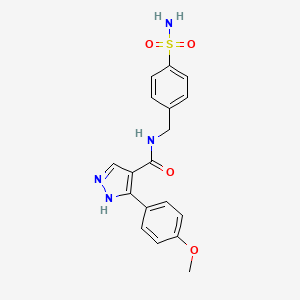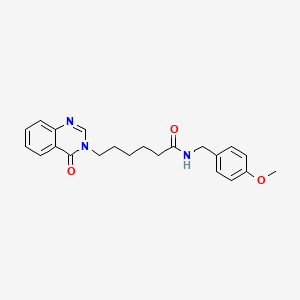![molecular formula C18H16N2O4 B14957574 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid](/img/structure/B14957574.png)
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid is a complex organic compound with a molecular formula of C18H16N2O4 and a molecular weight of 324.33 g/mol . This compound features an acridine moiety, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid typically involves multiple steps, starting from the appropriate acridine derivative. One common synthetic route includes the acylation of 9-oxo-10(9H)-acridineacetic acid with 3-aminopropanoic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The acridine moiety allows for electrophilic and nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Aplicaciones Científicas De Investigación
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s acridine moiety is known for its intercalating properties, making it useful in studying DNA interactions and as a potential anticancer agent.
Medicine: Research has explored its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is employed in the development of fluorescent dyes and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid include:
Methylmalonic acid semialdehyde: An intermediate in the metabolism of thymine and valine, with a simpler structure and different biological roles.
Indole derivatives: These compounds share some structural similarities and biological activities, particularly in their interactions with DNA and potential anticancer properties.
Propanoic acid derivatives: Various derivatives of propanoic acid exhibit different chemical and biological properties, highlighting the unique features of the acridine moiety in this compound.
Propiedades
Fórmula molecular |
C18H16N2O4 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
3-[[2-(9-oxoacridin-10-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H16N2O4/c21-16(19-10-9-17(22)23)11-20-14-7-3-1-5-12(14)18(24)13-6-2-4-8-15(13)20/h1-8H,9-11H2,(H,19,21)(H,22,23) |
Clave InChI |
QWJAOVAPCNTUBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14957498.png)
![N~5~-carbamoyl-N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957502.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B14957510.png)


![3,6-dichloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957528.png)
![7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957548.png)

![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B14957564.png)
![prop-2-en-1-yl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14957571.png)
![6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B14957576.png)

![2-chloro-3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14957600.png)
![7-methyl-5-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957606.png)
